6-Iodonaphthalen-2-amine
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Overview
Description
6-Iodonaphthalen-2-amine is an organic compound with the molecular formula C10H8IN It is a derivative of naphthalene, where an iodine atom is substituted at the 6th position and an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodonaphthalen-2-amine typically involves the iodination of naphthalene derivatives followed by amination.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Iodonaphthalen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in Suzuki coupling reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts, bases like sodium tert-butoxide, and solvents such as toluene are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Biaryl compounds.
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Scientific Research Applications
6-Iodonaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-Iodonaphthalen-2-amine involves its interaction with specific molecular targets. The iodine atom and amine group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Iodonaphthalen-1-amine
- 3-Iodonaphthalen-2-amine
- 1-Iodonaphthalen-2-amine
Comparison: 6-Iodonaphthalen-2-amine is unique due to the specific positioning of the iodine and amine groups, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity patterns in chemical reactions .
Properties
Molecular Formula |
C10H8IN |
---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
6-iodonaphthalen-2-amine |
InChI |
InChI=1S/C10H8IN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2 |
InChI Key |
IZKQPHPSANYONZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C=C1N |
Origin of Product |
United States |
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